molecular formula C9H5BrINO B571975 6-Bromo-3-iodoquinolin-4(1H)-one CAS No. 1260886-58-5

6-Bromo-3-iodoquinolin-4(1H)-one

Cat. No. B571975
CAS RN: 1260886-58-5
M. Wt: 349.953
InChI Key: RTVKEUFMIJMMNH-UHFFFAOYSA-N
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Description

6-Bromo-3-iodoquinolin-4(1H)-one, also known as 6-Bromo-3-iodoquinolin-4-ol, is a chemical compound with the formula C9H5BrINO . It has a molecular weight of 349.95 .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 heavy atoms, 10 of which are aromatic . It has no rotatable bonds, 2 H-bond acceptors, and 1 H-bond donor .


Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 and CYP2C19 . It has a Log Po/w (iLOGP) of 2.31 . It is moderately soluble with a Log S (ESOL) of -4.58 .

Scientific Research Applications

  • Synthesis and Biological Activity : 6-Bromo-3-iodoquinolin-4(1H)-one serves as an important intermediate in the synthesis of biologically active compounds like GSK2126458 (Wang et al., 2015).

  • Functionalization for Chemical Diversity : The compound is used in regioselective sequential palladium-catalyzed cross-coupling reactions, facilitating the synthesis of diverse 4-quinolones (Mugnaini et al., 2011).

  • Antifungal Bioactivities : Specific derivatives of this compound, like 6-bromo-3-propylquinazolin-4-one, have demonstrated antifungal activities (Ouyang et al., 2006).

  • Synthesis of Quinoline Derivatives : The compound is integral in the efficient synthesis of various quinoline derivatives, which are valuable in synthetic chemistry (Şahin et al., 2008).

  • Catalysis and Synthesis : It is used in catalyzed syntheses under specific conditions, such as in microwave irradiation and solvent-free conditions, to produce quinazolinones (Mohammadi & Hossini, 2011).

  • One-Pot Synthesis Methods : Research has been conducted on one-pot synthesis methods involving this compound for the preparation of bromoquinolines and iodoquinolines (Wu et al., 2010).

  • Pharmaceutical Applications : It has been used in the synthesis of pharmaceuticals like Halofuginone hydrobromide, an effective drug against several species of Eimeria in poultry (Zhang et al., 2017).

Safety and Hazards

The safety information for 6-Bromo-3-iodoquinolin-4(1H)-one indicates that it has the signal word "Warning" . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

6-bromo-3-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVKEUFMIJMMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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